molecular formula C18H28ClIN2O3 B14070172 2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride

2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride

Cat. No.: B14070172
M. Wt: 482.8 g/mol
InChI Key: BHYVARAKSGVGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride involves several steps, starting with the preparation of the benzamide core. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of Functional Groups: The ethoxy, ethyl, hydroxy, and iodo groups are introduced through various substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately and then attached to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The iodo group can be reduced to a hydrogen atom.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and ethyl iodide (EtI) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the iodo group may yield a deiodinated benzamide.

Scientific Research Applications

2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate the activity of receptors on cell surfaces.

    Affect Gene Expression: Influence the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide: Lacks the hydrochloride group.

    2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-chlorobenzamide: Contains a chlorine atom instead of iodine.

    2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-bromobenzamide: Contains a bromine atom instead of iodine.

Uniqueness

The presence of the iodo group in 2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride makes it unique compared to its analogs with chlorine or bromine. The iodo group can significantly influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C18H28ClIN2O3

Molecular Weight

482.8 g/mol

IUPAC Name

2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride

InChI

InChI=1S/C18H27IN2O3.ClH/c1-4-12-10-14(19)17(24-6-3)15(16(12)22)18(23)20-11-13-8-7-9-21(13)5-2;/h10,13,22H,4-9,11H2,1-3H3,(H,20,23);1H

InChI Key

BHYVARAKSGVGFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OCC)I.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.